Schumanniofioside A
CAS No.: 128396-15-6
Cat. No.: VC21344030
Molecular Formula: C16H18O9
Molecular Weight: 354.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 128396-15-6 |
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Molecular Formula | C16H18O9 |
Molecular Weight | 354.31 g/mol |
IUPAC Name | 7-hydroxy-2-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C16H18O9/c1-6-2-8(19)12-9(23-6)3-7(18)4-10(12)24-16-15(22)14(21)13(20)11(5-17)25-16/h2-4,11,13-18,20-22H,5H2,1H3/t11-,13-,14+,15-,16-/m1/s1 |
Standard InChI Key | MSNMNLUHZBFJDF-YMILTQATSA-N |
Isomeric SMILES | CC1=CC(=O)C2=C(O1)C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES | CC1=CC(=O)C2=C(O1)C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O |
Canonical SMILES | CC1=CC(=O)C2=C(O1)C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O |
Chemical Structure and Properties
Molecular Composition
Schumanniofioside A has the molecular formula C16H18O9 with a molecular weight of 354.31 g/mol . The structure consists of a chromone core (a benzopyran-4-one ring system) with specific functional group modifications. The full chemical name is 2-methyl-5,7-dihydroxychromone 5-O-beta-D-glucopyranoside, indicating the presence of a glucose moiety attached to the 5-position via a beta-glycosidic linkage .
Chemical Identifiers
Table 1. Chemical Identifiers for Schumanniofioside A
Identifier Type | Value |
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PubChem CID | 5486897 |
CAS Registry Number | 128396-15-6 |
DSSTox Substance ID | DTXSID10155873 |
Metabolomics Workbench ID | 143903 |
Nikkaji Number | J2.535.334J |
Wikidata | Q83023861 |
The compound has been assigned various systematic identifiers in chemical databases, facilitating its reference in scientific research as shown in Table 1 .
Alternative Names and Synonyms
Several alternative names and synonyms exist for Schumanniofioside A, including:
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2-Methyl-5,7-dihydroxychromone 5-O-beta-glycopyranoside
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7-hydroxy-2-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
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5-(beta-D-Glucopyranosyloxy)-7-hydroxy-2-methyl-4H-1-benzopyran-4-one
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4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-hydroxy-2-methyl-
These various names reflect different conventions for describing the same molecular structure, with some emphasizing specific structural features or using different nomenclature systems.
Natural Sources
Primary Source Identification
Schumanniofioside A was initially isolated from the root bark of Schumanniophyton magnificum, a plant species native to certain regions of Africa . This isolation represented the first documented occurrence of this specific chromone glycoside in natural sources.
Additional Plant Sources
According to the PubChem database, Schumanniofioside A has also been reported in Dysoxylum acutangulum, a plant belonging to the Meliaceae family . This suggests that the compound may have a broader distribution in the plant kingdom than initially recognized, potentially occurring in multiple plant families.
Isolation and Characterization
Structural Elucidation
The structure of Schumanniofioside A was determined through a combination of spectral analysis techniques and chemical degradation studies . This comprehensive approach to structural elucidation typically involves:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass spectrometry (MS)
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Infrared spectroscopy (IR)
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Ultraviolet-visible spectroscopy (UV-Vis)
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Chemical degradation to identify component parts
The researchers confirmed that Schumanniofioside A is 2-methyl-5,7-dihydroxychromone 5-O-beta-D-glucopyranoside through these analytical methods .
Related Compounds
Schumanniofioside B
Alongside Schumanniofioside A, researchers also isolated a related compound named Schumanniofioside B from the same plant source (Schumanniophyton magnificum) . Schumanniofioside B has been characterized as 2-methyl-5,7-dihydroxychromone 7-O-beta-D-glucopyranosyl-(1→2)-apiofuranoside, indicating a different glycosidic attachment pattern compared to Schumanniofioside A .
Research Status and Future Perspectives
Current Research Limitations
Research specifically focused on Schumanniofioside A appears limited based on the available search results. The compound has been characterized structurally, and its natural sources have been identified, but comprehensive investigations into its biological activities, pharmacological properties, and potential applications appear to be lacking in the scientific literature.
Future Research Directions
Future research on Schumanniofioside A could productively focus on:
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Comprehensive evaluation of biological activities through in vitro and in vivo studies
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Investigation of structure-activity relationships by comparing with related chromone glycosides
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Development of efficient synthetic routes to produce the compound for further studies
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Exploration of potential medicinal applications based on identified bioactivities
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Ecological significance of the compound in its source plants
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